2,3-Dihydro-7-(trifluoromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
2,3-Dihydro-7-(trifluoromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazolo[3,2-a]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-7-(trifluoromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiazole derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-7-(trifluoromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more reduced forms, such as dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the thiazolo[3,2-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Solvents like acetonitrile, methanol, and dichloromethane are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2,3-Dihydro-7-(trifluoromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-7-(trifluoromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound is a potent and selective inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK) and has shown promise in cancer research.
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar pyrimidine core and has been studied for its therapeutic potential.
Uniqueness
2,3-Dihydro-7-(trifluoromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and development .
Properties
CAS No. |
36951-75-4 |
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Molecular Formula |
C7H5F3N2OS |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
7-(trifluoromethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H5F3N2OS/c8-7(9,10)4-3-5(13)12-1-2-14-6(12)11-4/h3H,1-2H2 |
InChI Key |
HPJOKKWETBBILU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=CC(=O)N21)C(F)(F)F |
Origin of Product |
United States |
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